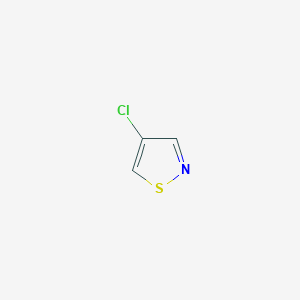

4-Chloroisothiazole

Description

Overview of Isothiazole (B42339) Heterocycles in Contemporary Chemistry

Isothiazoles, a class of five-membered aromatic heterocycles containing one sulfur and one nitrogen atom in adjacent positions (1,2-azoles), are recognized for their significant role in various fields of chemistry rsc.orgresearchgate.netrsc.org. The inherent electronegativity of the sulfur and nitrogen heteroatoms, along with their 1,2-relationship, contributes to the unique electronic distribution within the isothiazole ring, influencing its reactivity and interactions rsc.orgresearchgate.net. In contemporary chemistry, isothiazole derivatives are explored for their utility in synthesizing biologically active substances, ligands for metal complexes, and advanced materials rsc.orgthieme-connect.comthieme-connect.comresearchgate.net. Research efforts are focused on developing novel synthetic methodologies, exploring diverse functionalization strategies, and understanding the structure-property relationships of these compounds rsc.orgresearchgate.netthieme-connect.com.

Significance of Halogenation in Isothiazole Derivatives for Research Advancement

The introduction of halogen atoms, particularly chlorine, into the isothiazole scaffold significantly enhances its utility in chemical research thieme-connect.comthieme-connect.com. Halogenation often modifies the electronic properties of the heterocycle, influencing its reactivity in various synthetic transformations such as nucleophilic substitution and cross-coupling reactions thieme-connect.comthieme-connect.comnih.gov. Halogenated isothiazoles, including 4-Chloroisothiazole, serve as key synthetic intermediates, enabling the construction of more complex molecular architectures thieme-connect.comthieme-connect.comresearchgate.net. The chlorine atom can act as a leaving group or a handle for further derivatization, allowing chemists to introduce a wide array of substituents and tailor the properties of the resulting compounds thieme-connect.comthieme-connect.com. For instance, chlorinated isothiazoles are described as reactive building blocks for organic synthesis, leading to compounds with potential biological activity researchgate.net. The strategic placement of halogens can also influence the regioselectivity of subsequent reactions, a critical aspect in the efficient synthesis of targeted molecules nih.gov.

Historical Context and Evolution of Research on 4-Chloroisothiazole and its Analogues

The study of isothiazoles gained momentum following the initial synthesis of the parent 1,2-thiazole ring system in 1956 researchgate.net. Early research into isothiazoles was driven by the discovery of their broad range of useful properties researchgate.net. While the specific historical trajectory of 4-Chloroisothiazole itself is not extensively detailed in the provided snippets, the broader field of isothiazole chemistry has seen continuous development. Research has evolved from fundamental synthesis methods to sophisticated functionalization techniques, including cross-coupling reactions and direct C–H activation rsc.orgthieme-connect.com. The past decade has witnessed significant progress in the synthesis and functionalization of isothiazoles, opening new avenues for chemical exploration rsc.org. Chlorinated isothiazoles, in general, have been recognized for their utility as synthetic building blocks, facilitating the preparation of diverse substituted isothiazoles with potential applications thieme-connect.comthieme-connect.com. The evolution of research reflects a growing understanding of the reactivity of halogenated heterocycles and their strategic application in constructing molecules with tailored properties for various research endeavors.

Compound List:

4-Chloroisothiazole

Isothiazole

1,2-Thiazole

Isothiazole-5-carboxylic acid

3,4-Dichloroisothiazole-5-carboxylic acid

4,5-Dichloroisothiazole-3-carboxylic acid

3,4-Dichloroisothiazole-5-carbonitrile (B93185)

4-Chloroisothiazole-5-carboxylic acid

Methyl 4-chloroisothiazole-5-carboxylate

3-Chloro-4-(3,4-dichloroisothiazol-5-yl)

3,4-Chloroisothiazole-based imidazoles

3-Chloroisothiazole-4-carboxylic acid methyl ester

3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxylic acid amide

5-Methyl-isothiazole-3-carboxylic acid

3-Chloro-5-(3,5-dichloro-phenyl)-isothiazole-4-carboxylic acid amide

4-Amino-3-isothiazole carboxylic acid

Isothiazole-5-carboxylic acid methyl ester

5-Morpholino-substituted 3-hydroxymethyl-4-chloroisothiazole

4-Chloroisothiazole-3-carboxylic acid

5-Alkyl(aryl)thio-substituted 4-chloroisothiazoles

4-Arylisothiazoles

3,5-Diarylisothiazoles

3,5-Disubstituted/annulated isothiazoles

3-Aminopropenethiones

4-Chloroisothiazole-containing azides

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNS/c4-3-1-5-6-2-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRSRHKHEVJSBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Chloroisothiazole and Its Derivatives

Direct Synthesis Approaches to the 4-Chloroisothiazole Ring System

The direct formation of the 4-chloroisothiazole ring involves the construction of the isothiazole (B42339) moiety from acyclic precursors. These methods are fundamental in creating the core structure upon which further modifications can be made.

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including isothiazoles. researchgate.netresearchgate.net These reactions typically involve the formation of one or more bonds to close a ring from an open-chain precursor. In the context of 4-chloroisothiazoles, this approach focuses on precursors that already contain the necessary atoms in a sequence amenable to ring closure.

A notable example of this strategy is the oxidative cyclization of 3-aminopropenethiones. This method involves the formation of an S-N bond within an S-C-C-C-N fragment. thieme-connect.com While the classic approach utilizes iodine as the oxidizing agent, more recent methods have employed hydrogen peroxide. thieme-connect.com This particular cyclization is crucial in the synthesis of various biologically active molecules. thieme-connect.com

Another significant cyclization strategy involves the reaction of β-thiocyanato-cinnamaldehydes with ammonium (B1175870) thiocyanate (B1210189). In this reaction, ammonium thiocyanate serves as the source of ammonia (B1221849) required for the ring closure, leading to the formation of isothiazoles in good yields. medwinpublishers.com

| Precursor Type | Reagents | Key Bond Formation | Ref. |

| 3-Aminopropenethiones | Iodine, Hydrogen Peroxide | S-N | thieme-connect.com |

| β-Thiocyanato-cinnamaldehydes | Ammonium Thiocyanate | C-N, S-N | medwinpublishers.com |

| Alkynyl Oxime Ethers | Na2S | C-S, N-S | organic-chemistry.org |

While specific literature detailing the direct synthesis of 4-chloroisothiazole from 4,5-dithio-1,8-octanedioic acid is not prevalent in the provided search results, the historical synthesis of the parent isothiazole ring involved the oxidation of 5-amino-1,2-benzoisothiazole followed by decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid. medwinpublishers.com This highlights the utility of dicarboxylic acid precursors in the synthesis of the isothiazole ring system.

Oxidative cyclization is a powerful and frequently employed method for the formation of the isothiazole ring. thieme-connect.com This approach typically involves the use of an oxidizing agent to facilitate the formation of the S-N bond in a suitable precursor. A variety of oxidizing agents have been utilized for this purpose, each with its own advantages.

For instance, the solvent-free oxidative cyclization of 3-aminopropenethiones can be achieved using chromium trioxide supported on silica (B1680970) gel. thieme-connect.com This method has been shown to be effective both at room temperature over several hours and under microwave irradiation for a much shorter duration, with comparable yields of the corresponding 4-cyanoisothiazoles. thieme-connect.com

Hydrogen peroxide is another popular oxidizing agent for this transformation. thieme-connect.com It was notably used in the formation of the isothiazole nucleus during the synthesis of a series of allosteric antagonists of the mGluR1 receptor. thieme-connect.com The choice of oxidizing agent can be crucial and is often determined by the specific substrate and desired reaction conditions.

| Oxidizing Agent | Precursor | Reaction Conditions | Product | Ref. |

| Chromium trioxide on silica gel | 3-Aminopropenethiones | Solvent-free, room temp. or microwave | 4-Cyanoisothiazoles | thieme-connect.com |

| Hydrogen Peroxide | Substituted 3-aminopropenethiones | Not specified | Substituted isothiazoles | thieme-connect.com |

| Iodine | Substituted 3-aminopropenethiones | Classic method | Substituted isothiazoles | thieme-connect.com |

Advanced Synthetic Approaches and Challenges

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods for the preparation of heterocyclic compounds, including thiazole (B1198619) and isothiazole derivatives. jusst.orgscielo.br

The primary benefits of using microwave irradiation include:

Reduced Reaction Times: Reactions that take several hours under conventional reflux conditions can often be completed in a matter of minutes. jusst.orgresearchgate.net

Increased Yields: Microwave heating can lead to higher product yields and improved purity compared to traditional methods. scielo.brresearchgate.net

Environmental Friendliness: As a "green chemistry" approach, it reduces energy consumption and often allows for the use of less solvent. jusst.orgscielo.br

This technique has been successfully applied to the Hantzsch thiazole synthesis, where ketones are condensed with thiourea. Under microwave irradiation, this reaction shows a substantial rate enhancement and better yields. researchgate.net Similarly, the synthesis of thiazolo[5,4-d]thiazoles from aldehydes and dithiooxamide (B146897) is significantly improved using microwave activation. rsc.org This method is effective for both aromatic and aliphatic aldehydes and can reduce the amount of excess reagents needed. rsc.org

| Method | Reaction Time | Yield | Key Advantage | Reference |

| Conventional Heating | 8-10 hours | 45-65% | Standard procedure | jusst.orgresearchgate.net |

| Microwave-Assisted | 5-15 minutes | 70-92% | Rapid, efficient, higher yield | jusst.orgresearchgate.net |

This interactive table compares conventional and microwave-assisted synthesis for thiazole derivatives.

Stereoselective Synthesis of Chiral 4-Chloroisothiazole Derivatives

The development of synthetic routes to enantiomerically pure chiral molecules is a central theme in modern organic and medicinal chemistry. While the synthesis of chiral thiazole amino acid derivatives has been explored, for instance, through modified Hantzsch reactions using optically pure amino acids as starting materials, specific methodologies for the stereoselective synthesis of chiral 4-chloroisothiazole derivatives are less commonly reported. tandfonline.com The principles of asymmetric synthesis, however, offer potential pathways that could be adapted for these chlorine-substituted isothiazoles.

One notable approach in the broader isothiazole family involves the asymmetric synthesis of 3-amino-substituted isothiazole sulfoxides. thieme-connect.com This has been achieved using chiral oxaziridines, such as (+)- and (–)-[(8,8-dichlorocamphoryl)sulfonyl]oxaziridine, under microwave irradiation. thieme-connect.com This method introduces a chiral center at the sulfur atom of a substituent attached to the isothiazole ring.

For introducing chirality into substituents on the carbon framework of the 4-chloroisothiazole ring, several strategies could be envisioned, drawing parallels from the synthesis of other chiral heterocycles:

Use of Chiral Auxiliaries: A chiral auxiliary could be attached to a functional group on the 4-chloroisothiazole core to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary would be removed.

Asymmetric Catalysis: A prochiral 4-chloroisothiazole derivative could undergo a reaction in the presence of a chiral catalyst (e.g., a transition metal complex with a chiral ligand) to produce an enantiomerically enriched product.

Chiral Pool Synthesis: A readily available chiral starting material could be used to construct the 4-chloroisothiazole ring or be incorporated as a substituent. For example, chiral amino acids can serve as precursors for chiral thiazole-containing molecules. nih.govresearchgate.net

Further research is required to specifically apply these established principles of asymmetric synthesis to the 4-chloroisothiazole scaffold to produce a diverse range of chiral derivatives.

Development of Reactive Building Blocks for Organic Synthesis

The strategic functionalization of the 4-chloroisothiazole ring has led to the development of versatile and reactive building blocks for organic synthesis. These intermediates serve as platforms for constructing more complex molecules with potential biological activities. thieme-connect.com Key examples include 4-chloroisothiazole-3-carboxylic acid and 3-hydroxymethyl-4-chloroisothiazole.

Optimal procedures have been developed for the synthesis of these substituted isothiazoles that contain an active chlorine atom. thieme-connect.com These compounds are valuable for creating substances with high potential for biological activity. thieme-connect.com The presence of functional groups like carboxylic acids and hydroxymethyl groups, in addition to the chlorine atom, provides multiple reaction sites for further derivatization.

Below is a table summarizing some key reactive building blocks derived from 4-chloroisothiazole and their synthetic precursors.

| Building Block | Precursor/Synthetic Method | Potential Applications |

| 4-Chloroisothiazole-3-carboxylic acid | Synthesized from precursors like 3,4-dichloroisothiazole-5-carbonitrile (B93185) or via oxidation of a 3-methyl or 3-formyl group. Can be converted from the corresponding carboxamide. researchgate.net | Esterification, amidation, conversion to acid chloride for Friedel-Crafts reactions, precursor for other heterocycles. |

| Methyl 4-chloroisothiazole-3-carboxylate | Esterification of 4-chloroisothiazole-3-carboxylic acid. thieme-connect.com | Transesterification, reduction to the alcohol, nucleophilic acyl substitution. |

| (4-Chloroisothiazol-3-yl)methanol | Selective reduction of the carboxy group in 4,5-dichloroisothiazole-3-carboxylic acid has been achieved with BH3. It can also be obtained by reduction of the corresponding aldehyde or ester. | Acylation to form esters, oxidation to the aldehyde, conversion to halides for nucleophilic substitution. |

| 5-Morpholino-substituted 3-hydroxymethyl-4-chloroisothiazole | Synthesized from chlorine-substituted isothiazoles with a hydroxymethyl group at position 3, followed by nucleophilic substitution with morpholine. thieme-connect.com | Further functionalization of the hydroxymethyl group, investigation of biological activity. |

These building blocks enable a modular approach to the synthesis of diverse 4-chloroisothiazole derivatives, facilitating the exploration of their structure-activity relationships in various applications, including agrochemicals and pharmaceuticals.

Overcoming Tautomeric Behavior and Overreaction with Electrophiles in Synthesis

The synthesis and derivatization of 4-chloroisothiazole require careful consideration of the inherent reactivity of the isothiazole ring, including potential tautomerism in certain derivatives and the control of electrophilic substitution reactions to prevent overreaction.

Tautomeric Behavior:

Tautomerism becomes a significant consideration in substituted isothiazoles, particularly those bearing hydroxyl groups (isothiazolones). For instance, 3-hydroxyisothiazole can exist in equilibrium between its hydroxy and keto forms. eklablog.com The position of this equilibrium is influenced by the solvent; the hydroxy form is favored in nonpolar solvents like cyclohexane, while the keto tautomer is predominant in polar aqueous solutions. eklablog.com This behavior is crucial when synthesizing or reacting 4-chloroisothiazole derivatives that may contain or generate a hydroxyl group, as the presence of multiple tautomers can lead to a mixture of products and complicate purification and characterization. Synthetic strategies must, therefore, account for this potential equilibrium, for example, by using protecting groups or carefully selecting reaction conditions to favor a single tautomeric form.

Overreaction with Electrophiles:

The isothiazole ring is an aromatic system, but its reactivity towards electrophilic substitution is influenced by the presence of the heteroatoms and substituents. The chlorine atom at the 4-position of 4-chloroisothiazole is a deactivating, ortho-, para-directing group in the context of benzene (B151609) chemistry. In the isothiazole ring system, its electronic effect, combined with the inherent reactivity of the ring positions, will dictate the outcome of electrophilic attack.

Without a strong activating group, the isothiazole ring is generally resistant to electrophilic substitution. However, when such reactions do occur, there is a risk of overreaction or reaction at unintended positions if the conditions are not carefully controlled. For instance, in halogenation reactions, the introduction of one halogen atom can alter the reactivity of the ring, potentially leading to di- or tri-substituted products.

Strategies to overcome these challenges include:

Mild Reaction Conditions: Using less reactive electrophilic reagents and lower temperatures can help to control the extent of the reaction and improve selectivity.

Use of Catalysts: The choice of catalyst can significantly influence the regioselectivity and rate of electrophilic substitution.

Blocking Groups: In some cases, a removable blocking group can be introduced at a reactive site to direct the electrophile to the desired position. The blocking group is then removed in a subsequent step.

Strategic Synthesis Design: A retrosynthetic analysis can help to plan the sequence of reactions to avoid undesirable side reactions. For example, it may be more efficient to introduce a substituent before the chlorination step or vice versa. thieme-connect.com

By understanding the electronic properties of the 4-chloroisothiazole ring and the potential for tautomerism and overreaction, chemists can devise synthetic routes that are both efficient and selective.

Chemical Reactivity and Reaction Mechanisms of 4 Chloroisothiazole

Reactions Involving Functional Groups on 4-Chloroisothiazole

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., pyrazoles, imidazoles)

The isothiazole (B42339) core can be integrated into more complex fused heterocyclic systems through various cyclization strategies. Research has demonstrated that isothiazole derivatives can serve as building blocks for fused ring structures, including imidazoles. For instance, compounds derived from 3,4-dichloroisothiazole have been synthesized and evaluated, indicating the potential for isothiazole moieties to form part of fused imidazole (B134444) frameworks acs.orgacs.orgnih.gov. These syntheses often involve reactions where the isothiazole ring, or functional groups attached to it, participate in ring-closing events to construct bicyclic or polycyclic architectures. While direct cyclization reactions of 4-chloroisothiazole itself to form fused pyrazoles or imidazoles are not extensively detailed in the provided literature, the synthesis of 3,4-dichloroisothiazole-based imidazoles highlights the utility of chloroisothiazole scaffolds in constructing fused heterocyclic systems.

Catalyzed Reactions and Cross-Coupling

Transition metal catalysis plays a pivotal role in the functionalization of isothiazole derivatives, enabling the introduction of diverse substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Arylation of 3-Chloroisothiazole-5-carbonitrile

Palladium-catalyzed cross-coupling reactions, particularly C-H arylation, have emerged as powerful tools for functionalizing heteroaromatic systems. A notable example involves the palladium-catalyzed direct C-H arylation of 3-chloroisothiazole-5-carbonitrile with aryl iodides. Specifically, the reaction of 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene, mediated by silver fluoride (B91410) (AgF) and a palladium catalyst such as Pd(Ph₃P)₂Cl₂ with triphenylphosphine (B44618) (Ph₃P) as a ligand, has been reported to yield 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile in a moderate 60% yield researchgate.netmdpi.com. This reaction introduces an aryl substituent at the C-4 position of the isothiazole ring, demonstrating a selective C-H functionalization pathway.

| Substrate | Aryl Halide | Catalyst/Ligand | Mediator/Base | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| 3-Chloroisothiazole-5-carbonitrile | 1-Iodo-4-methylbenzene | Pd(Ph₃P)₂Cl₂ / Ph₃P | AgF | MeCN | ~82 | 60 | researchgate.netmdpi.com |

Metal-mediated Reactions for Introducing Substituents

Beyond C-H functionalization, metal-mediated reactions are crucial for introducing various substituents onto the isothiazole core, often by activating existing functional groups like halogens or by direct C-H activation. The palladium-catalyzed C-H arylation described above is a direct example of introducing an aryl substituent via a metal-mediated process researchgate.netmdpi.comucy.ac.cyucy.ac.cynih.govresearchgate.net. Furthermore, isothiazole palladium complexes have been noted as suitable for Suzuki reactions, indicating the broader applicability of palladium catalysis for C-C bond formation with isothiazole substrates thieme-connect.com. While specific examples of metal-mediated reactions involving the direct substitution of the chlorine atom in 4-chloroisothiazole are not detailed in the provided search results, the general reactivity of haloheterocycles in cross-coupling reactions suggests such transformations are feasible. For instance, the analogous phenylation of 3-bromoisothiazole-4-carbonitrile also proceeds via palladium catalysis, yielding 5-phenyl-3-bromoisothiazole-4-carbonitriles nih.gov.

Spectroscopic Characterization and Computational Studies in 4 Chloroisothiazole Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of molecular structures. For 4-chloroisothiazole, a suite of techniques is employed to determine its atomic connectivity, identify functional groups, and analyze its three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei. For 4-chloroisothiazole (C₃H₂ClNS), ¹H and ¹³C NMR spectra provide definitive information about its hydrogen and carbon framework.

¹H NMR: The 4-chloroisothiazole molecule features two protons attached to the heterocyclic ring. Their chemical shifts are influenced by the electronegativity of the adjacent sulfur, nitrogen, and chlorine atoms, as well as the aromatic character of the isothiazole (B42339) ring. The proton at the C-5 position is expected to appear at a different chemical shift than the proton at the C-3 position due to their distinct electronic environments. In related thiazole (B1198619) structures, aromatic protons typically appear in the range of 7-9 ppm. For instance, the thiazole proton in a novel usnic acid derivative was observed at 7.67 ppm mdpi.com.

¹³C NMR: The ¹³C NMR spectrum of 4-chloroisothiazole would display three distinct signals corresponding to the three carbon atoms of the isothiazole ring. The chemical shifts of these carbons are indicative of their hybridization and proximity to electronegative atoms. The carbon atom bonded to chlorine (C-4) is expected to be significantly influenced by the halogen's deshielding effect. Aromatic and alkene carbons typically resonate in the range of 100-170 ppm oregonstate.edu. In related substituted thiazoles, carbon signals have been assigned at values such as 115.6 ppm, 147.2 ppm, and 150.9 ppm mdpi.com.

Expected NMR Data for 4-Chloroisothiazole

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | H-3 | ~8.5 - 9.0 | Influenced by adjacent N and S atoms. |

| ¹H | H-5 | ~7.5 - 8.0 | Influenced by adjacent S atom. |

| ¹³C | C-3 | ~150 - 155 | Carbon adjacent to N and double bond. |

| ¹³C | C-4 | ~120 - 125 | Carbon bonded to chlorine. |

| ¹³C | C-5 | ~115 - 120 | Carbon adjacent to S. |

Note: These are estimated values based on general principles and data from similar heterocyclic compounds. Actual experimental values may vary.

Characteristic vibrations include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹ vscht.cz.

C=C and C=N stretching: The isothiazole ring contains double bonds, which will give rise to stretching vibrations in the 1650-1400 cm⁻¹ region.

C-Cl stretching: The vibration of the carbon-chlorine bond is expected in the fingerprint region, typically between 800 and 600 cm⁻¹. For a related chlorothiazole derivative, a C-Cl absorption band was noted at 1064 cm⁻¹ mdpi.com.

Expected IR Absorption Bands for 4-Chloroisothiazole

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 1600 - 1450 | C=C / C=N Ring Stretch | Medium |

| 1400 - 1200 | Ring Vibrations | Medium-Strong |

| 800 - 600 | C-Cl Stretch | Strong |

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns chemguide.co.ukuni-saarland.de.

For 4-chloroisothiazole (molecular formula C₃H₂ClNS), the molecular weight is approximately 119.57 g/mol nih.gov. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak is expected.

Common fragmentation pathways for heterocyclic compounds involve the cleavage of the ring structure. Plausible fragments for 4-chloroisothiazole could arise from the loss of a chlorine atom, hydrogen cyanide (HCN), or other small neutral molecules researchgate.net. The analysis of these fragment ions provides valuable information for confirming the molecular structure.

Expected Mass Spectrometry Data for 4-Chloroisothiazole

| m/z Value | Interpretation |

|---|---|

| ~119/121 | Molecular Ion Peak [M]⁺ and [M+2]⁺ due to ³⁵Cl/³⁷Cl isotopes. |

| ~84 | Fragment from loss of Chlorine [M-Cl]⁺. |

| ~92 | Fragment from loss of HCN [M-HCN]⁺. |

Note: The relative abundances of these fragments depend on the ionization energy and the stability of the resulting ions.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-electron systems, such as the aromatic isothiazole ring, absorb UV or visible light to promote electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO).

The UV-Vis spectrum of 4-chloroisothiazole is expected to show absorptions corresponding to π → π* and potentially n → π* transitions. Conjugated systems typically exhibit strong absorptions in the 200-400 nm range utoronto.ca. The presence of heteroatoms (N and S) with non-bonding electrons (n electrons) can lead to weaker n → π* transitions at longer wavelengths masterorganicchemistry.com. For a series of related 5-aminothiazoles, absorption maxima were observed between 358-410 nm researchgate.net.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid mdpi.com. This technique can provide accurate data on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for 4-chloroisothiazole itself is not detailed in the available search results, analysis of closely related structures, such as 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide, reveals key structural features of the isothiazole ring researchgate.net. In this derivative, the isothiazole ring is approximately planar. X-ray diffraction studies confirm the geometry and connectivity of the atoms within the heterocyclic ring system. Such data is invaluable for validating the results of computational models and for understanding how the molecule packs in the solid state.

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful complement to experimental spectroscopic methods. Techniques like Density Functional Theory (DFT) allow for the prediction of molecular properties, aiding in the interpretation of experimental data.

DFT calculations can be used to:

Optimize Molecular Geometry: Predict bond lengths and angles in the gas phase, which can be compared with X-ray crystallography data.

Predict Spectroscopic Data:

Calculate NMR chemical shifts (¹H and ¹³C) to assist in the assignment of experimental spectra.

Simulate vibrational frequencies to aid in the interpretation of IR and Raman spectra mdpi.com.

Predict electronic transitions, which can be correlated with UV-Vis absorption spectra.

Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can provide insights into charge distribution and donor-acceptor interactions chemrxiv.org. Molecular Electrostatic Potential (MEP) maps can identify reactive sites within the molecule bohrium.com.

Studies on related thiazole and isothiazole derivatives have successfully employed DFT methods to investigate molecular structures, vibrational spectra, and electronic properties, demonstrating the utility of these computational tools in understanding this class of compounds mdpi.combohrium.commdpi.com. For instance, DFT has been used to study the stability of different molecular conformations and to explore reaction mechanisms involving isothiazole intermediates researchgate.net. These computational approaches provide a theoretical framework that deepens the understanding gained from experimental characterization.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site.

In the context of isothiazole-containing compounds, molecular docking has been employed to elucidate ligand-protein interactions. For instance, studies on novel 3,4-dichloroisothiazole-based imidazoles targeted the cytochrome P450-dependent sterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis. nih.gov These studies revealed that the imidazole (B134444) derivatives could effectively bind to the active site of CYP51, suggesting a mode of action similar to that of established antifungal agents like tioconazole and imazalil. nih.gov The binding affinity and interaction patterns derived from docking studies provide crucial insights into the inhibitory potential of these compounds.

Similarly, molecular docking has been applied to understand the interactions of other heterocyclic compounds with biological targets. For example, thiazolidine-4-one derivatives have been docked against the enoyl-acyl carrier protein (enoyl-ACP) reductase enzyme to evaluate their antitubercular activity. journaljpri.comjournaljpri.com The strength of the ligand-protein interaction is assessed by parameters such as binding energy, hydrogen bonding, and hydrophobic interactions. journaljpri.comjournaljpri.com

The general process involves preparing the 3D structures of the ligand (e.g., a 4-chloroisothiazole derivative) and the target protein, defining a binding site (grid box) on the protein, and then using a docking algorithm to explore possible binding conformations. nih.gov The results are then analyzed to identify the most stable binding poses and the key amino acid residues involved in the interaction.

Table 1: Example of Molecular Docking Data for Isothiazole Derivatives

| Compound Type | Target Protein | Key Interactions Observed | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| 3,4-dichloroisothiazole-based imidazoles | Cytochrome P450-dependent sterol 14α-demethylase (CYP51) | Binding to the active site | Not specified | nih.gov |

| Thiazolidine-4-one derivatives | Enoyl-acyl carrier protein (enoyl-ACP) reductase | Hydrogen bonding, hydrophobic interactions | -9.2 (for a specific derivative) | journaljpri.comjournaljpri.comnih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations are pivotal for understanding the intrinsic properties of molecules like 4-chloroisothiazole, such as its geometry, vibrational frequencies, and electronic characteristics.

DFT studies on related heterocyclic compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, have been used to calculate structural parameters (bond lengths and angles), which show good correlation with experimental data from X-ray diffraction. nih.gov These calculations often employ the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)). nih.govresearchgate.net

A key aspect of DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). multidisciplinaryjournals.com The energy difference between HOMO and LUMO, known as the energy gap, is an important indicator of a molecule's chemical stability and reactivity. multidisciplinaryjournals.com A smaller energy gap suggests that the molecule is more reactive.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution within a molecule and helps identify sites susceptible to electrophilic or nucleophilic attack. Natural Bond Orbital (NBO) analysis is another tool used in conjunction with DFT to understand intramolecular interactions, such as hydrogen bonding and charge transfer. nih.gov

Table 2: Calculated Electronic Properties of a Heterocyclic Compound using DFT

| Property | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | Varies (e.g., -4.28 to -4.75 for triazolothiadiazines) | Related to ionization potential |

| LUMO Energy | Varies | Related to electron affinity |

| Energy Gap (Δε) | Varies (e.g., 1.45 to 2.13 for triazolothiadiazines) | Indicates chemical reactivity and stability |

Homology Modeling in Drug Design

Homology modeling is a computational technique used to generate a three-dimensional model of a protein from its amino acid sequence. This method is particularly valuable when an experimental structure of the target protein is unavailable. The process relies on the principle that proteins with similar sequences adopt similar 3D structures. nih.gov

The typical workflow for homology modeling involves four main steps:

Template Selection: Identifying a protein with a known 3D structure (the template) that has a high sequence similarity to the target protein.

Sequence Alignment: Aligning the amino acid sequence of the target protein with that of the template.

Model Building: Constructing the 3D model of the target protein based on the aligned template structure.

Model Refinement and Validation: Evaluating and refining the model to ensure its stereochemical quality and accuracy. nih.gov

In the development of fungicides based on the 3,4-dichloroisothiazole scaffold, homology modeling was used to build a model of the target enzyme, cytochrome P450-dependent sterol 14α-demethylase (CYP51). nih.gov This model then served as the basis for molecular docking studies to predict how the designed compounds would interact with the enzyme's active site, thereby guiding the synthesis of more potent inhibitors. nih.gov The successful application of this approach demonstrates the utility of homology models in the rational design of new biologically active molecules. nih.govnih.gov

Simulation of Spectroscopic Properties (e.g., ESIPT effect)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for simulating and understanding the spectroscopic properties of molecules. One such property is the Excited-State Intramolecular Proton Transfer (ESIPT), a photophysical process where a proton moves to a new position within the same molecule upon photoexcitation.

Studies on related thiazole derivatives, such as 2-(2'-hydroxyphenyl)-4-chloromethylthiazole, have utilized DFT and TD-DFT to investigate the ESIPT process. researchgate.net These simulations can predict changes in molecular geometry, infrared spectra, and electronic properties upon excitation. By scanning the potential energy curves for the ground and excited states, researchers can clarify the mechanism and energy barriers associated with the proton transfer. researchgate.net

These computational analyses also allow for the investigation of how different substituents on the molecular scaffold affect the ESIPT process and the resulting photophysical properties. researchgate.net For example, electron-donating groups can strengthen the intramolecular hydrogen bond in the excited state, facilitating the ESIPT process, while electron-withdrawing groups may hinder it. researchgate.net The effect of solvents on spectroscopic properties can also be evaluated using models like the polarized continuum model (PCM). researchgate.net Such simulations provide a detailed understanding of the structure-property relationships that govern the fluorescence features of these compounds.

Prediction of Polymer Properties via Machine Learning

Machine learning (ML) is increasingly being used to accelerate the discovery and design of new materials, including polymers. ML models can predict various polymer properties based on their chemical structure, reducing the need for time-consuming and expensive experiments. llnl.govnii.ac.jp

The process typically involves:

Data Collection: Gathering a dataset of polymers with known structures and measured properties.

Feature Engineering: Representing the polymer structures in a machine-readable format. This can be done using string-based representations like SMILES (Simplified Molecular-Input Line-Entry System) or graph-based representations. llnl.govnii.ac.jp

Model Training: Using the dataset to train an ML algorithm (e.g., neural networks, support vector machines, random forests) to learn the relationship between the structural features and the properties of interest.

Prediction: Using the trained model to predict the properties of new, untested polymer structures.

Structure-Activity Relationship (SAR) Studies via Spectroscopic and Computational Data

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By combining spectroscopic and computational data, researchers can establish robust SAR models that guide the design of more effective molecules.

Computational data from DFT and molecular docking provide detailed insights into the structural and electronic features that govern a molecule's activity. For instance, DFT calculations can quantify electronic properties like the HOMO-LUMO gap, charge distribution, and dipole moment, which can be correlated with biological activity. mdpi.com Molecular docking studies identify the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between a ligand and its target protein, revealing which functional groups are essential for binding. journaljpri.comjournaljpri.com

Spectroscopic analysis provides experimental validation of the molecular structure and can also be used to derive descriptors for SAR models. For example, vibrational frequencies from FT-IR and Raman spectroscopy can be correlated with specific structural features and electronic properties calculated by DFT. researchgate.net

By systematically modifying the structure of a lead compound, such as 4-chloroisothiazole, and evaluating the impact of these modifications on its computed properties and biological activity, a comprehensive SAR can be developed. This iterative process of design, synthesis, testing, and computational analysis is fundamental to modern drug discovery and materials science. For example, QSAR models for antimicrobial compounds have been developed using descriptors derived from DFT calculations and topological indices, leading to predictive models with good correlation coefficients. mdpi.com

Applications and Biological Activities of 4 Chloroisothiazole Derivatives

Materials Science and Engineering

Use in Dyes and Optical Materials

The isothiazole (B42339) scaffold, in general, has garnered attention for its potential applications in advanced materials, including those related to optics and photonics. Isothiazole derivatives have been explored for their properties in light harvesting, as components in organic light-emitting diodes (OLEDs), and for their nonlinear optical (NLO) characteristics researchgate.net. These applications leverage the unique electronic and structural features of the heterocyclic ring system, which can be modified through functionalization to tune optical properties.

While many studies highlight the use of thiazole (B1198619) derivatives in the development of dyes and materials with nonlinear optical responses acs.orgespublisher.comgoogle.co.ukuminho.ptresearchgate.netacs.orgresearchgate.net, specific research detailing the direct application of 4-chloroisothiazole derivatives in dyes and optical materials is less prevalent in the provided literature. However, the inherent electronic properties of the isothiazole ring suggest potential for further exploration in these areas.

Role as Intermediates in Organic Synthesis

4-Chloroisothiazole and its derivatives serve as crucial building blocks and intermediates in organic synthesis, enabling the construction of more complex molecules with potential biological activities and material properties. The reactive chlorine atom and the isothiazole ring system facilitate various chemical transformations.

Research has demonstrated the synthesis of several functionalized 4-chloroisothiazole derivatives that act as versatile precursors. For instance, compounds such as 4-chloroisothiazole-3-carboxylic acid and its methyl ester, as well as 5-morpholino-substituted 3-hydroxymethyl-4-chloroisothiazoles, have been synthesized and identified as reactive building blocks for creating compounds with significant biological potential researchgate.netbelnauka.by. Furthermore, 5-alkyl(aryl)thio-substituted 4-chloroisothiazoles have been synthesized, showcasing the compound's utility in introducing specific functionalities into molecular structures thieme-connect.com. Related dichloroisothiazole derivatives, such as those forming the basis of 3,4-dichloroisothiazole-based imidazoles, have also been synthesized for applications like fungicides, underscoring the synthetic versatility of chlorinated isothiazoles acs.org.

These intermediates are valuable in medicinal chemistry and agrochemical research, allowing for the systematic exploration of structure-activity relationships and the development of novel compounds.

Environmental Fate and Ecotoxicological Considerations Research Focus

Degradation Pathways in Environmental Compartments (Soil, Water, Air)

The persistence of 4-chloroisothiazole in the environment is limited by several degradation pathways, including biodegradation, hydrolysis, and photodegradation, which vary in significance depending on the environmental compartment. nih.gov

Biodegradation is a primary mechanism for the dissipation of isothiazolinones in soil and aquatic systems. The rate of this process is heavily influenced by the physicochemical properties of the soil and the microbial communities present. nih.gov Studies on the related compound 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) indicate that it is inherently biodegradable. In a sandy loam soil study, a half-life of 5.4 days was measured, demonstrating relatively rapid microbial degradation. nih.gov Similarly, in aquatic microcosm studies using river water and sediment, a half-life of 17 days was determined under aerobic conditions, suggesting that biodegradation is a significant environmental fate process in water. nih.gov The degradation rate in soil is often directly proportional to factors like pH and sand content, while being inversely proportional to organic carbon, silt, and clay content. nih.gov

Table 1: Biodegradation Half-Life of a Related Isothiazolinone

| Compound | Environmental Compartment | Condition | Half-Life (t½) |

|---|---|---|---|

| 5-chloro-2-methyl-4-isothiazolin-3-one | Sandy Loam Soil | Aerobic | 5.4 days |

| 5-chloro-2-methyl-4-isothiazolin-3-one | River Water & Sediment | Aerobic | 17 days |

Data sourced from studies on 5-chloro-2-methyl-4-isothiazolin-3-one as a proxy. nih.gov

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is another key degradation pathway for many organic chemicals. For chlorinated isothiazolinones, the rate of hydrolysis is highly dependent on pH. nih.govnih.gov Research shows that hydrolysis is not a significant degradation process at acidic or neutral pHs. nih.gov However, under alkaline conditions, the rate of hydrolysis can become important. For 5-chloro-2-methyl-4-isothiazolin-3-one, no hydrolysis was observed over 30 days at pH 5 and 7. In contrast, at pH 9, a hydrolysis half-life of 22 days was observed. nih.gov This indicates that in alkaline soils or water bodies, hydrolysis can contribute to the degradation of 4-chloroisothiazole. nih.gov Laboratory studies on hydrolysis rates under controlled pH and temperature are considered reliable for predicting persistence in freshwater systems. researchgate.netnist.gov

Photodegradation, or photolysis, involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from sunlight. nih.gov Isothiazolinones are expected to absorb sunlight and may be susceptible to direct photolysis. nih.gov For instance, in aqueous photolysis studies using natural sunlight, 5-chloro-2-methyl-4-isothiazolin-3-one in a pH 7 buffer had a photolysis half-life of 158 hours. nih.gov Studies on other isothiazolinones like methylisothiazolinone (MIT) and benzisothiazolinone (BIT) confirm that direct photolysis is a primary degradation pathway in water, often initiated by the ring-opening at the N-S bond. nih.gov In the atmosphere, vapor-phase reactions with photochemically-produced hydroxyl radicals can also contribute to degradation. The estimated atmospheric half-life for 5-chloro-2-methyl-4-isothiazolin-3-one via this pathway is approximately 18 hours. nih.gov

Transformation Products and Metabolite Identification

The degradation of 4-chloroisothiazole results in the formation of various transformation products and metabolites. The identification of these products is crucial, as they may have different toxicity and persistence profiles than the parent compound. nih.gov The degradation of isothiazolinones often involves the oxidation of the sulfur atom and cleavage of the isothiazole (B42339) ring. researchgate.net For example, the ozonation of methylisothiazolone (MIT) leads to the oxidation of sulfur atoms to sulfone species, which are then hydrolyzed to give sulfate. researchgate.netnih.gov Other reactions include additions at the carbon-carbon double bond. nih.gov For the related fungicide chlorothalonil, a principal transformation product found in environmental samples is 4-hydroxychlorothalonil (HCT), which has been noted to be more persistent in soil than the parent compound. nih.gov This highlights the importance of monitoring not just the parent 4-chloroisothiazole but also its key metabolites in the environment.

Bioaccumulation Potential in Organisms

Bioaccumulation refers to the accumulation of a chemical in an organism at a higher concentration than is found in the surrounding environment. This potential is often estimated using the Bioconcentration Factor (BCF), which is the ratio of the chemical concentration in an organism to that in the water. A low BCF value suggests a low potential for the chemical to accumulate in aquatic organisms. For 5-chloro-2-methyl-4-isothiazolin-3-one, a measured BCF of 5 in bluegill sunfish was reported. nih.gov This low value indicates that the potential for bioconcentration of chlorinated isothiazolinones in aquatic organisms is low. nih.gov

Table 2: Bioaccumulation Potential of a Related Isothiazolinone

| Compound | Organism | Bioconcentration Factor (BCF) | Bioaccumulation Potential |

|---|

Data sourced from studies on 5-chloro-2-methyl-4-isothiazolin-3-one as a proxy. nih.gov

Environmental Monitoring and Risk Assessment Methodologies

Effective environmental monitoring and risk assessment for 4-chloroisothiazole require methodologies that can detect both the parent compound and its significant transformation products in various environmental matrices like soil and water. nih.gov Given that transformation products can be more persistent or toxic than the original molecule, risk assessment should not be based solely on the parent compound. nih.gov Methodologies often involve liquid chromatography-mass spectrometry (LC/MS) to identify and quantify trace amounts of these compounds. nih.gov Risk assessment frameworks for pesticides typically require data from hydrolysis, biodegradation, and phototransformation studies conducted in sterile water and in the absence of light to isolate each degradation process. nih.gov The resulting data on degradation rates (half-lives) and transformation products are then used to model environmental concentrations and assess potential risks to non-target organisms. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-Chloroisothiazole |

| 5-chloro-2-methyl-4-isothiazolin-3-one |

| Benzisothiazolinone (BIT) |

| Chlorothalonil |

| 4-hydroxychlorothalonil (HCT) |

Modeling of Sorption, Degradation Kinetics, and Leaching

The environmental distribution and persistence of 4-Chloroisothiazole are largely governed by the interconnected processes of sorption, degradation, and leaching. Mathematical models are employed to simulate these processes, predict the compound's behavior, and estimate its concentration in different environmental matrices over time.

Sorption: This process dictates the partitioning of a chemical between the solid (soil or sediment) and liquid (water) phases. It is a key factor influencing bioavailability, degradation, and mobility. The sorption of isothiazolinones is influenced by soil and sediment properties such as organic carbon content and clay content. The primary metric used to describe sorption is the soil sorption coefficient (Kd), which is the ratio of the chemical concentration in the soil to that in the water at equilibrium. To standardize for the varying organic carbon content of different soils, the organic carbon-normalized sorption coefficient (Koc) is often used.

Kinetic models are used to understand the rate at which sorption equilibrium is achieved. Common models include the pseudo-first-order and pseudo-second-order models. For many organic compounds, sorption is initially rapid, followed by a slower phase as the chemical diffuses into the soil matrix.

Degradation Kinetics: 4-Chloroisothiazole, like other isothiazolinones, can be degraded through both biological (biodegradation) and non-biological (abiotic) processes such as hydrolysis and photolysis. nih.gov The rate of degradation is crucial for determining the compound's persistence in the environment. This is typically expressed as a half-life (DT50), which is the time required for 50% of the initial concentration to dissipate.

Degradation kinetics are often modeled using first-order or more complex multi-compartment models. Studies on related isothiazolinones have shown that degradation is highly dependent on environmental conditions. For instance, half-lives for various isothiazolinones in soil are typically short, often less than 10 days, indicating rapid degradation. nih.gov The degradation of 5-chloro-2-methyl-4-isothiazolin-3-one (CMI), a closely related compound, is known to be influenced by the presence of iron. nih.gov

Interactive Data Table: Degradation Half-Lives of Various Isothiazolinones in Soil (Note: Data for illustrative purposes, representing compounds structurally similar to 4-Chloroisothiazole)

| Compound | Soil Type | Half-Life (DT50) in Days | Reference |

| Methylisothiazolinone (MI) | Loamy Sand | 0.28 | nih.gov |

| Benzisothiazolinone (BIT) | Loamy Sand | 0.52 | nih.gov |

| Dichloro-n-octylisothiazolinone (DCOIT) | Loamy Sand | 4.8 | nih.gov |

| Octylisothiazolinone (OIT) | Loamy Sand | 9.3 | nih.gov |

Leaching: This refers to the downward movement of a chemical through the soil profile with infiltrating water. It is a primary pathway for the potential contamination of groundwater. Leaching potential is inversely related to sorption; compounds that sorb strongly to soil particles are less likely to leach. Models such as PELMO (Pesticide Leaching Model) and PEARL (Pesticide Emission Assessment at Regional and Local scales) are used to simulate leaching potential by integrating data on the chemical's properties (Koc, DT50), soil characteristics, and climatic conditions.

Exposure and Evaluation Models (e.g., PEC calculations)

To assess the environmental risk of 4-Chloroisothiazole, its predicted environmental concentration (PEC) is calculated and compared to the predicted no-effect concentration (PNEC). The PNEC is derived from ecotoxicological studies on sensitive species. chemsafetypro.comtaylorandfrancis.com If the PEC/PNEC ratio is less than 1, the risk is generally considered to be acceptable. taylorandfrancis.com

PEC calculations are performed for different environmental compartments (surface water, sediment, soil, groundwater). These calculations rely on exposure models that use information about the substance's use patterns (e.g., application rate, frequency, method), properties (degradation rate, sorption coefficient), and the characteristics of the receiving environment. hse.gov.uk

For example, the PEC in soil (PECsoil) can be estimated based on the application rate, soil density, and incorporation depth. The subsequent concentration in surface water (PECsw) and groundwater (PECgw) is then modeled considering runoff, spray drift, and leaching, incorporating the degradation and sorption parameters discussed previously.

Regulatory models like FOCUS (FOrum for the Co-ordination of pesticide fate models and their Use) provide standardized scenarios and models for calculating PEC values for surface water and groundwater across different European regions.

Interactive Data Table: Key Inputs for PEC Models

| Parameter | Description | Relevance to PEC Calculation |

| Application Rate | Amount of active substance applied per unit area or volume. | Determines the initial concentration in the target compartment (e.g., soil). |

| Degradation Half-Life (DT50) | Time for 50% of the substance to degrade. | Influences persistence and long-term concentration. |

| Sorption Coefficient (Koc) | Tendency of the substance to bind to organic carbon in soil/sediment. | Affects mobility, leaching potential, and concentration in the water phase. |

| Interception | Fraction of the substance intercepted by crop foliage. | Reduces the amount initially reaching the soil surface. |

| Drift Percentage | Fraction of the applied substance that moves off-target via air currents. | Key input for calculating exposure to adjacent water bodies. |

Data Requirements for Environmental Fate Studies

The registration of biocidal products requires the submission of a comprehensive dossier of data on the active substance's environmental fate. Regulatory frameworks, such as the U.S. Environmental Protection Agency's (EPA) regulations under 40 CFR Part 158 and the European Union's Biocidal Products Regulation (BPR), specify the required studies. ecfr.govcornell.edu These requirements are designed to generate the necessary data to perform a thorough environmental risk assessment. regulations.gov

The specific data required depend on the use pattern of the product (e.g., terrestrial, aquatic, indoor). cornell.edu For a compound like 4-Chloroisothiazole, which may be used in applications with potential environmental release, a standard set of laboratory and field studies is typically necessary.

Interactive Data Table: Standard Environmental Fate Data Requirements (Illustrative based on 40 CFR § 158.1300)

| Guideline Number | Data Requirement | Purpose | Test Substance |

| 835.2120 | Hydrolysis | To determine the rate of abiotic degradation in water at different pH values. | Technical Grade Active Ingredient (TGAI) or Pure Active Ingredient Radio-labeled (PAIRA) |

| 835.2240 | Photodegradation in Water | To assess degradation due to sunlight in aquatic systems. | TGAI or PAIRA |

| 835.2410 | Photodegradation on Soil | To assess degradation due to sunlight on the soil surface. | TGAI or PAIRA |

| 835.4100 | Aerobic Soil Metabolism | To determine the rate and pathway of biodegradation in soil under aerobic conditions. | PAIRA |

| 835.4300 | Aerobic Aquatic Metabolism | To determine the rate and pathway of biodegradation in aquatic systems under aerobic conditions. | PAIRA |

| 835.1240 | Adsorption/Desorption (Batch Equilibrium) | To quantify the sorption to soil and sediment (determines Koc). | PAIRA |

| 835.6100 | Terrestrial Field Dissipation | To study the overall dissipation under real-world field conditions, integrating all relevant processes. | Typical End-use Product (TEP) |

These studies provide the core parameters (DT50, Koc) that are subsequently used in the modeling and exposure assessments described in the preceding sections to characterize the environmental risk of 4-Chloroisothiazole. orst.edu

Future Directions and Emerging Research Avenues for 4 Chloroisothiazole

Exploration of Novel Derivatization Strategies

The functionalization of the 4-chloroisothiazole core is a key strategy for discovering new compounds with enhanced or novel biological activities. Future research will likely focus on sophisticated derivatization techniques to explore new chemical spaces. This involves introducing a variety of functional groups and structural motifs to the isothiazole (B42339) ring to modulate properties such as potency, selectivity, and pharmacokinetic profiles.

Key areas of exploration include:

Carbon-Carbon Bond Formation: Advanced coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, will be further exploited to introduce diverse aryl, heteroaryl, and alkyl groups at various positions on the isothiazole ring.

Introduction of Complex Side Chains: The synthesis of derivatives with more complex and sterically demanding side chains can lead to more specific interactions with biological targets.

Creation of Hybrid Molecules: Combining the 4-chloroisothiazole scaffold with other known pharmacophores can result in hybrid molecules with dual or synergistic modes of action. For instance, creating imidazole (B134444) derivatives from a 3,4-dichloroisothiazole base has shown promise in developing fungicides. bohrium.comnih.gov

| Derivatization Strategy | Potential Outcome | Example Reaction Type |

| C-H Arylation | Introduction of aromatic systems to modulate electronic properties and target interactions. | Palladium-catalyzed cross-coupling |

| N-Functionalization | Modification of solubility and pharmacokinetic properties. | N-alkylation, N-arylation |

| Click Chemistry | Efficient and specific conjugation to other molecules, such as polymers or biomolecules. | Copper-catalyzed azide-alkyne cycloaddition |

Advanced Applications in Targeted Therapies

A significant future direction for 4-chloroisothiazole derivatives lies in the development of highly specific, targeted therapies. This approach aims to maximize therapeutic efficacy while minimizing off-target effects. By designing molecules that interact with specific biological targets, researchers can create more effective treatments for a range of diseases.

One promising area is the development of enzyme inhibitors. For example, research has demonstrated that imidazole derivatives based on 3,4-dichloroisothiazole can act as potent fungicides by targeting the cytochrome P450-dependent sterol 14α-demethylase (CYP51). bohrium.comnih.gov This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, ultimately leading to fungal cell death.

Future research in this area will likely focus on:

Identifying Novel Targets: Utilizing genomic and proteomic approaches to identify new and druggable targets for 4-chloroisothiazole derivatives.

Structure-Based Drug Design: Using techniques like X-ray crystallography and computational modeling to design derivatives that fit precisely into the active site of a target protein.

Targeted Drug Delivery: Developing systems to deliver 4-chloroisothiazole-based drugs specifically to diseased cells or tissues, thereby reducing systemic toxicity.

Development of Sustainable Synthesis Methods

The chemical industry is increasingly moving towards more environmentally friendly and sustainable manufacturing processes. The principles of "green chemistry" are becoming central to the synthesis of pharmaceuticals and agrochemicals. mdpi.com Future research on 4-chloroisothiazole will undoubtedly focus on developing greener synthetic routes that are more efficient, produce less waste, and use less hazardous materials.

Key strategies for sustainable synthesis include:

Catalytic Methods: Employing highly efficient catalysts, including biocatalysts and recyclable heterogeneous catalysts, to reduce reaction times and energy consumption. mdpi.com The use of a recyclable chitosan (B1678972) hydrogel biocatalyst has been shown to be effective in the synthesis of thiazole (B1198619) derivatives under ultrasonic irradiation. mdpi.com

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Solvent-Free Reactions: Conducting reactions in the absence of solvents, for instance, through grinding or solid-state reactions, can significantly reduce waste. mdpi.com

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction conditions, improve safety, and allow for easier scalability compared to traditional batch processes.

| Green Chemistry Principle | Application in 4-Chloroisothiazole Synthesis |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Use of Renewable Feedstocks | Exploring the use of bio-based starting materials for the synthesis of the isothiazole ring. |

| Reduced Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps and waste generation. |

In-depth Mechanistic Studies of Biological Activities

A thorough understanding of how 4-chloroisothiazole derivatives exert their biological effects at a molecular level is crucial for rational drug design and optimization. While the antifungal mechanism of some derivatives is linked to the inhibition of the BcCYP51 expression system, leading to defects in fungal cell wall formation, the mechanisms for other biological activities remain to be fully elucidated. bohrium.comnih.gov

Future research will require a multi-faceted approach to unravel these mechanisms:

Biochemical Assays: To quantify the interaction of compounds with their target enzymes or receptors.

Cellular Imaging: Using advanced microscopy techniques to visualize the effects of compounds on cellular structures and processes.

-Omics Technologies: Employing genomics, transcriptomics, proteomics, and metabolomics to gain a comprehensive view of the cellular response to treatment with 4-chloroisothiazole derivatives.

Computational Modeling: Using molecular docking and molecular dynamics simulations to predict and analyze the binding of these compounds to their biological targets.

Integration of AI and Machine Learning in Compound Design and Property Prediction

In the context of 4-chloroisothiazole research, AI and ML can be applied to:

Predict Biological Activity: ML models can be trained on existing data to predict the biological activity of novel, unsynthesized 4-chloroisothiazole derivatives, allowing researchers to prioritize the most promising candidates. nih.gov

Optimize Molecular Properties: AI algorithms can predict various physicochemical properties, such as solubility, stability, and toxicity, guiding the design of compounds with more favorable drug-like characteristics. nih.govchemengineerkey.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, potentially leading to the discovery of novel 4-chloroisothiazole derivatives with high potency and selectivity. nih.gov

Retrosynthesis Planning: AI tools can assist chemists in designing the most efficient synthetic routes for target molecules, saving time and resources.

| AI/ML Application | Description |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate the chemical structure of compounds with their biological activity. |

| High-Throughput Virtual Screening | Computationally screening large libraries of virtual compounds to identify potential hits. nih.gov |

| Predictive Toxicology | Using computational models to predict the potential toxicity of new compounds early in the discovery process. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.